6-Bromo-2-phenyl-1,4-dihydroquinazoline
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Overview
Description
6-Bromo-2-phenyl-1,4-dihydroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound enhances its chemical reactivity and potential for various applications .
Preparation Methods
The synthesis of 6-Bromo-2-phenyl-1,4-dihydroquinazoline typically involves the reaction of 2-aminobenzophenone with bromine in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Bromo-2-phenyl-1,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkylating agents for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-2-phenyl-1,4-dihydroquinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and phenyl group in the compound’s structure play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
6-Bromo-2-phenyl-1,4-dihydroquinazoline can be compared with other similar compounds, such as:
2-Phenylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-phenyl-1,4-dihydroquinazoline: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-Bromo-2-methyl-1,4-dihydroquinazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11BrN2 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
6-bromo-2-phenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C14H11BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
LGJLWHXXCJBPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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